7-Bromo-4-chloro-3-iodoquinoline
Description
7-Bromo-4-chloro-3-iodoquinoline is a halogen-substituted quinoline derivative characterized by bromine, chlorine, and iodine atoms at positions 7, 4, and 3, respectively, on the quinoline scaffold. Quinoline derivatives are widely explored in medicinal chemistry for their antimicrobial, anticancer, and antifungal activities .
Properties
Molecular Formula |
C9H4BrClIN |
|---|---|
Molecular Weight |
368.39 g/mol |
IUPAC Name |
7-bromo-4-chloro-3-iodoquinoline |
InChI |
InChI=1S/C9H4BrClIN/c10-5-1-2-6-8(3-5)13-4-7(12)9(6)11/h1-4H |
InChI Key |
LEISMFMZXHFCHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)I)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-chloro-3-iodoquinoline can be achieved through various synthetic routes. One common method involves the nucleophilic aromatic substitution reaction of 4,7-dichloroquinoline with iodine and bromine reagents. The reaction typically requires a suitable solvent, such as ethanol, and a catalyst, such as hydrazine hydrate, to facilitate the substitution process .
Industrial Production Methods
Industrial production of 7-Bromo-4-chloro-3-iodoquinoline may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reagent concentrations .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-chloro-3-iodoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, chlorine, and iodine) in the quinoline ring can be substituted with other functional groups using suitable reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different quinoline derivatives.
Coupling Reactions: Suzuki-Miyaura coupling is a common reaction for forming carbon-carbon bonds in quinoline derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium iodide, bromine, and chlorine can be used for substitution reactions.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives with potential biological and pharmaceutical activities .
Scientific Research Applications
7-Bromo-4-chloro-3-iodoquinoline has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a lead compound in drug discovery and development.
Industry: Utilized in the synthesis of specialty chemicals and materials
Biological Activity
7-Bromo-4-chloro-3-iodoquinoline is a halogenated quinoline derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound, characterized by the presence of bromine, chlorine, and iodine substituents, exhibits significant potential in various therapeutic applications, including antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular formula of 7-Bromo-4-chloro-3-iodoquinoline is C9H5BrClN, with a molecular weight of approximately 274.45 g/mol. The unique combination of halogens enhances its chemical reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C9H5BrClN |
| Molecular Weight | 274.45 g/mol |
| Halogen Substituents | Br, Cl, I |
| Structure Type | Heterocyclic aromatic compound |
The biological activity of 7-Bromo-4-chloro-3-iodoquinoline is primarily attributed to its ability to interact with various biomolecules. The halogen atoms in the structure enhance its binding affinity to specific enzymes and receptors, modulating biochemical pathways crucial for cellular functions.
- Enzyme Inhibition : The compound has shown potential as an inhibitor of cytochrome P450 enzymes, which are critical for drug metabolism and can influence pharmacokinetics .
- Antimicrobial Activity : Research indicates that quinoline derivatives possess antibacterial and antifungal properties, potentially making them effective against a range of pathogens.
- Anticancer Properties : Studies have suggested that 7-Bromo-4-chloro-3-iodoquinoline can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth.
Antimicrobial Activity
The compound has demonstrated notable antimicrobial effects against various bacterial strains. A comparative study highlighted the effectiveness of 7-Bromo-4-chloro-3-iodoquinoline against Gram-positive and Gram-negative bacteria:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Candida albicans | 10 |
These results suggest that the compound may serve as a lead structure for developing new antimicrobial agents.
Anticancer Activity
In vitro studies have shown that 7-Bromo-4-chloro-3-iodoquinoline can inhibit the growth of several cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 8.5 |
| MCF-7 (breast cancer) | 10.2 |
| A549 (lung cancer) | 9.8 |
The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting a promising therapeutic potential for this compound in oncology.
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial properties of several quinoline derivatives, including 7-Bromo-4-chloro-3-iodoquinoline. The findings indicated significant activity against both bacterial and fungal pathogens, supporting its use as a scaffold for drug development .
- Cancer Cell Proliferation Inhibition : Another study focused on the anticancer effects of halogenated quinolines, revealing that compounds like 7-Bromo-4-chloro-3-iodoquinoline could effectively inhibit tumor cell growth through apoptosis induction mechanisms .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 7-Bromo-4-chloro-3-iodoquinoline and its analogs:
*Molecular weight inferred from , adjusted for positional differences.
Key Observations:
- Halogen Positioning : The substitution pattern (e.g., 7-Br vs. 6-Br in ) alters steric and electronic properties. Iodine at position 3 (as in the target compound) may enhance polarizability compared to nitro or methyl groups .
- Lipophilicity : Methyl substitution () increases hydrophobicity, which could improve membrane permeability in biological systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
